(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16337260
InChI: InChI=1S/C17H16ClN5O2/c18-14-4-2-13(3-5-14)17(25)7-9-22(10-8-17)16(24)12-1-6-15-19-20-21-23(15)11-12/h1-6,11,25H,7-10H2
SMILES:
Molecular Formula: C17H16ClN5O2
Molecular Weight: 357.8 g/mol

(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone

CAS No.:

Cat. No.: VC16337260

Molecular Formula: C17H16ClN5O2

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone -

Specification

Molecular Formula C17H16ClN5O2
Molecular Weight 357.8 g/mol
IUPAC Name [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(tetrazolo[1,5-a]pyridin-6-yl)methanone
Standard InChI InChI=1S/C17H16ClN5O2/c18-14-4-2-13(3-5-14)17(25)7-9-22(10-8-17)16(24)12-1-6-15-19-20-21-23(15)11-12/h1-6,11,25H,7-10H2
Standard InChI Key PAIZQCRQWSFUEI-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CN4C(=NN=N4)C=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound is systematically named (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone, reflecting its two primary structural components:

  • A 4-(4-chlorophenyl)-4-hydroxypiperidine group, featuring a piperidine ring substituted at the 4-position with both a hydroxyl group and a 4-chlorophenyl moiety.

  • A tetrazolo[1,5-a]pyridin-6-yl group, comprising a fused tetrazole and pyridine ring system.

Its molecular formula is C₁₇H₁₆ClN₅O₂, with a molecular weight of 357.8 g/mol . The SMILES notation (O=C(c1ccc2nnnn2c1)N1CCC(O)(c2ccc(Cl)cc2)CC1) provides a precise two-dimensional representation of its connectivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1401565-60-3
Molecular FormulaC₁₇H₁₆ClN₅O₂
Molecular Weight357.8 g/mol
SMILESO=C(c1ccc2nnnn2c1)N1CCC(O)(c2ccc(Cl)cc2)CC1

Structural Analysis

The piperidine ring adopts a chair conformation, with the 4-hydroxyl and 4-chlorophenyl groups occupying axial positions, introducing steric strain that may influence reactivity . The tetrazolo[1,5-a]pyridine moiety, a bicyclic system with a five-membered tetrazole fused to a six-membered pyridine, contributes aromaticity and dipole interactions critical for binding in biological systems .

Synthesis and Reaction Pathways

Multicomponent Reactions (MCRs)

The Ugi-azide reaction, which combines amines, carbonyl compounds, isocyanides, and azides, could assemble the piperidine and tetrazole units in a single pot . For example:

  • Piperidine Formation: Condensation of 4-chlorobenzaldehyde with ammonia and a diketone precursor.

  • Tetrazole Integration: Cycloaddition of an azide with a nitrile under microwave or ultrasound irradiation .

Stepwise Functionalization

  • Piperidine Synthesis: Hydroxylation and chlorophenyl substitution via Friedel-Crafts alkylation.

  • Methanone Linkage: Coupling the piperidine amine to a pre-formed tetrazolo-pyridine carbonyl chloride using Schlenk techniques.

Reaction Optimization

Key parameters for high yield include:

  • Catalyst-Free Conditions: Microwave-assisted reactions reduce side products .

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Physicochemical Properties

Predicted Properties

Although experimental data for melting/boiling points and density are unavailable, computational models estimate:

  • LogP: ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).

  • Aqueous Solubility: <1 mg/mL due to aromatic and heterocyclic domains.

Stability Profile

The tetrazole ring’s thermal stability (decomposition >200°C) and the hydroxyl group’s susceptibility to oxidation necessitate inert storage conditions .

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Compound: Structural novelty supports its use in high-throughput screening libraries.

  • Prodrug Development: Hydroxyl group offers a site for esterification to enhance bioavailability.

Material Science

  • Coordination Polymers: The tetrazole’s nitrogen atoms can bind metal ions, enabling applications in catalysis or sensors .

Future Research Directions

  • Synthetic Scalability: Optimize MCRs for gram-scale production.

  • In Vivo Toxicology: Assess acute toxicity in rodent models.

  • Crystallographic Studies: Resolve 3D structure via X-ray diffraction to validate computational models .

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